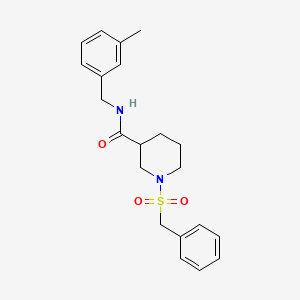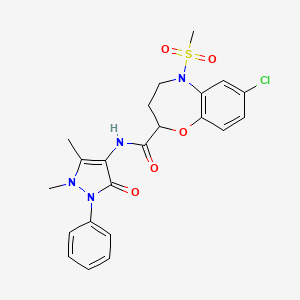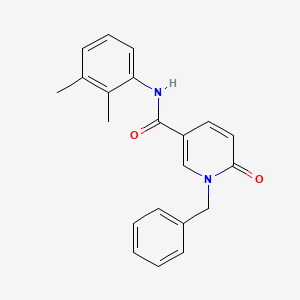![molecular formula C20H27N5O4S B11244105 4-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11244105.png)
4-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with an ethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with Piperazine: The pyridazine ring is then reacted with piperazine, which introduces the piperazine moiety.
Introduction of the Ethoxybenzenesulfonyl Group: The piperazine derivative is then sulfonylated with 4-ethoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonylated piperazine.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include sulfides or amines.
Substitution: Products vary depending on the nucleophile used but generally include substituted morpholine or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, 4-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it useful in the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzenesulfonyl group may enhance binding affinity to these targets, while the morpholine and piperazine rings provide structural stability and facilitate interactions with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-pyridazin-3-yl)-morpholine: Similar in structure but with a chloro group instead of the ethoxybenzenesulfonyl group.
4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine: Similar but with a chlorophenylsulfonyl group.
4-(3-Iodo-pyridin-2-yl)-morpholine: Contains an iodine atom instead of the ethoxybenzenesulfonyl group.
Uniqueness
The uniqueness of 4-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine lies in its ethoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and binding affinity, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H27N5O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C20H27N5O4S/c1-2-29-17-3-5-18(6-4-17)30(26,27)25-11-9-23(10-12-25)19-7-8-20(22-21-19)24-13-15-28-16-14-24/h3-8H,2,9-16H2,1H3 |
InChI Key |
MWYLFCZBLDEJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244032.png)
![N-(2,3-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11244037.png)


![N-Benzyl-6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11244062.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-chromen-6-yl)ethanone](/img/structure/B11244072.png)
![N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11244082.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11244087.png)
![1,1'-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11244088.png)
![3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11244089.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide](/img/structure/B11244096.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11244101.png)
